1,3-Diphenylpyrazole-4-propionic acid synthesis from phenylhydrazine
1,3-Diphenylpyrazole-4-propionic acid synthesis from phenylhydrazine
An In-Depth Technical Guide to the Synthesis of 1,3-Diphenylpyrazole-4-propionic acid from Phenylhydrazine
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive, in-depth technical overview for the multi-step synthesis of 1,3-Diphenylpyrazole-4-propionic acid, a compound of significant interest for drug development professionals. The synthetic strategy commences with the well-established Knorr pyrazole synthesis to construct the core heterocyclic framework from phenylhydrazine and a suitable β-keto ester. Subsequent functionalization at the C4 position via Vilsmeier-Haack formylation, followed by a Knoevenagel condensation and final reduction, yields the target molecule. This document details the mechanistic underpinnings of each reaction, provides step-by-step experimental protocols, and outlines methods for characterization and purification, ensuring a reproducible and verifiable process. Safety protocols, particularly for the handling of hazardous reagents like phenylhydrazine, are also thoroughly addressed.
The Strategic Importance of Pyrazole Derivatives in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in a multitude of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil, underscoring its therapeutic relevance.[5][6] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of steric and electronic properties to optimize pharmacological activity. 1,3-Diphenylpyrazole-4-propionic acid and its analogs are recognized as promising candidates for drug development, particularly as anti-inflammatory and analgesic agents.[7] The synthetic pathway detailed herein provides a robust and adaptable route to this valuable class of molecules.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 1,3-Diphenylpyrazole-4-propionic acid is best approached through a logical, multi-step sequence that first builds the stable pyrazole core and then elaborates the C4-substituent.
The chosen four-step pathway involves:
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Knorr Pyrazole Synthesis: Formation of 1,3-diphenyl-1H-pyrazol-5(4H)-one from phenylhydrazine and ethyl benzoylacetate.
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Vilsmeier-Haack Formylation: Introduction of an aldehyde group at the C4 position to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
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Knoevenagel Condensation: Reaction of the pyrazole-4-carbaldehyde with malonic acid to form 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid.
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Diimide Reduction: Selective reduction of the acrylic acid double bond to afford the final product, 1,3-Diphenylpyrazole-4-propionic acid.
This strategy is selected for its reliability, use of well-documented reactions, and the commercial availability of the initial starting materials.
Caption: Overall synthetic workflow for 1,3-Diphenylpyrazole-4-propionic acid.
Mechanistic Insights and Rationale
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
The Knorr Pyrazole Synthesis
This classic condensation reaction is the cornerstone for forming the pyrazole ring.[8] It proceeds between a hydrazine and a 1,3-dicarbonyl compound, in this case, phenylhydrazine and ethyl benzoylacetate.[9]
The mechanism involves two key stages:
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Hydrazone Formation: The more nucleophilic terminal nitrogen of phenylhydrazine attacks the ketone carbonyl of ethyl benzoylacetate, followed by dehydration to form a hydrazone intermediate.
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Intramolecular Cyclization & Tautomerization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the ester carbonyl. This cyclization, followed by elimination of ethanol and subsequent tautomerization, leads to the stable pyrazolone product.[6] The reaction is typically catalyzed by a weak acid.[9]
Caption: Simplified mechanism of the Knorr Pyrazole Synthesis.
Vilsmeier-Haack and Knoevenagel Reactions
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring, such as the pyrazole core. The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF).
The subsequent Knoevenagel condensation involves the reaction of the resulting aldehyde with an active methylene compound, such as malonic acid, typically in the presence of a basic catalyst like pyridine or piperidine, to form an α,β-unsaturated acid.[10]
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | CAS No. | Supplier | Purity |
| Phenylhydrazine | C₆H₈N₂ | 100-63-0 | Sigma-Aldrich | ≥97% |
| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 94-02-0 | Sigma-Aldrich | 98% |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | Fisher Scientific | ACS Grade |
| Phosphorus Oxychloride | POCl₃ | 10025-87-3 | Sigma-Aldrich | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Sigma-Aldrich | Anhydrous |
| Malonic Acid | C₃H₄O₄ | 141-82-2 | Alfa Aesar | 99% |
| Pyridine | C₅H₅N | 110-86-1 | Acros Organics | 99.5% |
| Hydrazine Hydrate | H₆N₂O | 7803-57-8 | Sigma-Aldrich | 80% |
| Toluene | C₇H₈ | 108-88-3 | J.T. Baker | ACS Grade |
Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-5(4H)-one
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl benzoylacetate (19.22 g, 0.1 mol) and glacial acetic acid (100 mL).
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Slowly add phenylhydrazine (10.81 g, 0.1 mol) to the stirred solution. Causality Note: Acetic acid serves as both the solvent and a catalyst for the condensation reaction.
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
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A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazol-5(4H)-one as a white crystalline solid. Dry under vacuum.
Step 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
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In a three-neck flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (15.33 g, 0.1 mol) to ice-cold, anhydrous DMF (21.93 g, 0.3 mol) with vigorous stirring. Maintain the temperature below 5°C. Causality Note: This exothermic reaction must be cooled to prevent decomposition of the reagent.
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After 30 minutes, add a solution of 1,3-diphenyl-1H-pyrazol-5(4H)-one (23.63 g, 0.1 mol) in DMF (50 mL) dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 3 hours.
-
Cool the reaction mixture in an ice bath and carefully neutralize by pouring it onto crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and recrystallized from an ethanol/water mixture to yield the pure aldehyde.
Step 3: Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid
-
In a 250 mL flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (24.83 g, 0.1 mol) and malonic acid (12.48 g, 0.12 mol) in pyridine (80 mL).
-
Add a catalytic amount of piperidine (approx. 0.5 mL). Causality Note: Piperidine acts as a base to deprotonate malonic acid, initiating the Knoevenagel condensation.
-
Heat the mixture at 90°C for 5 hours.
-
Cool the reaction mixture and pour it into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
The precipitated solid is filtered, washed extensively with water, and recrystallized from acetic acid to afford the pure acrylic acid derivative.[11]
Step 4: Synthesis of 1,3-Diphenylpyrazole-4-propionic acid
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To a stirred solution of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid (29.03 g, 0.1 mol) in toluene (200 mL), add hydrazine hydrate (12.5 g, 0.25 mol).
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Heat the mixture to reflux. The in-situ generation of diimide (N₂H₂) from the oxidation of hydrazine will selectively reduce the carbon-carbon double bond. Causality Note: Diimide reduction is a metal-free, economical, and effective method for reducing isolated double bonds without affecting the aromatic rings or the carboxylic acid group.[11]
-
Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.
-
After completion, cool the mixture, and remove the solvent under reduced pressure.
-
Treat the residue with dilute HCl to remove any unreacted hydrazine and filter the resulting solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 1,3-Diphenylpyrazole-4-propionic acid.
Product Characterization and Validation
The identity and purity of the final product and key intermediates must be confirmed using standard analytical techniques.
| Analysis | Expected Results for 1,3-Diphenylpyrazole-4-propionic acid |
| ¹H NMR (400 MHz, CDCl₃) | δ 10-12 (br s, 1H, -COOH), 7.2-8.0 (m, 11H, Ar-H & pyrazole-H), 2.8-3.0 (t, 2H, -CH₂-COOH), 2.5-2.7 (t, 2H, Ar-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~178 (-COOH), ~150 (C3-pyrazole), ~140 (C5-pyrazole), 120-138 (Ar-C), ~118 (C4-pyrazole), ~34 (-CH₂-COOH), ~25 (Ar-CH₂-) |
| FT-IR (KBr, cm⁻¹) | 2900-3100 (br, O-H stretch), ~1700 (s, C=O stretch), 1595, 1495 (m, C=C stretch, aromatic) |
| Mass Spec. (ESI-) | m/z calculated for C₁₈H₁₆N₂O₂: 292.12. Found: 291.11 [M-H]⁻ |
| Melting Point | To be determined experimentally and compared with literature values. |
Safety and Handling Precautions
-
Phenylhydrazine: Highly toxic, a suspected carcinogen, and readily absorbed through the skin.[12] Always handle in a fume hood wearing appropriate gloves (nitrile is insufficient; use thicker, chemical-resistant gloves), a lab coat, and splash goggles.[13][14][15] Have an emergency plan for spills.
-
Phosphorus Oxychloride: Corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
General Precautions: Avoid inhalation of dust and vapors. Ensure proper ventilation at all times. All waste materials should be disposed of according to institutional and local environmental regulations.
Conclusion
The synthesis of 1,3-Diphenylpyrazole-4-propionic acid from phenylhydrazine is a robust, multi-step process grounded in well-understood organic reactions. By following the detailed protocols for synthesis and purification, and confirming the product's identity through rigorous characterization, researchers can reliably produce this valuable compound. The insights into reaction mechanisms and the emphasis on safety provide a comprehensive framework for scientists and drug development professionals aiming to explore the therapeutic potential of pyrazole derivatives.
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